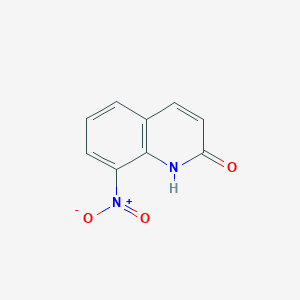

8-Nitroquinolin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIFZNBFLQNYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323745 | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7461-12-3 | |

| Record name | 7461-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitroquinolin 2 1h One and Its Derivatives

Multi-Component and Cascade Reaction Pathways

One notable pathway involves a sequential nitration/lactamization procedure starting from 2,4-dibromoquinoline. nih.gov This substrate undergoes nitration, followed by a microwave-assisted lactamization in the presence of perchloric acid and acetonitrile, to yield 4-bromo-8-nitroquinolin-2(1H)-one. nih.gov

Another efficient approach begins with various ortho-nitroanilines. These precursors are first reacted with an acyl chloride, generated in situ from the saponification of 3,3'-diethoxyethylpropionate and subsequent treatment with thionyl chloride. The resulting N-acylated intermediates are not isolated but are directly subjected to a cyclization step using concentrated sulfuric acid to form the desired 8-nitroquinolin-2(1H)-one derivatives. nih.gov The yields for this cascade process are moderate and depend on the substitution pattern of the starting ortho-nitroaniline. nih.gov

Palladium-Catalyzed Coupling Reactions for 8-Heteroaryl Quinoline (B57606) Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 8-heteroaryl quinoline derivatives, starting from halogenated quinoline precursors. These methods allow for the introduction of diverse heteroaromatic rings at the 8-position, which is a key strategy in medicinal chemistry to explore structure-activity relationships. rsc.org Research has demonstrated the utility of both direct C-H arylation and Suzuki-Miyaura cross-coupling for creating complex, polyconjugated molecular architectures based on the quinoline scaffold. rsc.orgnih.gov

Direct C-H Arylation Methods

Direct C-H arylation offers an atom-economical approach to forming C-C bonds, avoiding the need for pre-functionalized heteroaromatics. rsc.org A one-pot, two-step sequential palladium-catalyzed process has been developed, combining Suzuki-Miyaura cross-coupling with a subsequent direct C-H arylation. rsc.org

In this sequence, an 8-bromoquinoline (B100496) derivative first undergoes a Suzuki-Miyaura reaction with a heteroarylboronic acid. rsc.org Following the completion of this initial coupling, an aryl bromide is added to the reaction mixture along with an additional amount of the palladium catalyst. This initiates the direct C-H arylation of the newly introduced heteroaryl ring. For example, after coupling 8-bromoquinoline with (furan-3-yl)boronic acid, the subsequent addition of 4-bromoacetophenone and more Pd(OAc)₂ catalyst leads to the arylation of the furan (B31954) ring. rsc.org This methodology has been successfully applied to derivatize (benzo)thiophenyl and (benzo)furanyl quinolines. rsc.org

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a widely used and versatile method for synthesizing 8-heteroaryl quinolines from 8-bromoquinoline precursors. rsc.org This palladium-catalyzed reaction involves the coupling of 8-bromoquinolines with various heteroarylboronic acids. rsc.orgnih.gov The reactions are typically carried out using a catalyst system such as Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃ or SPhos) and a base like K₂CO₃ or K₃PO₄. rsc.org

The scope of the reaction is broad, allowing for the introduction of a variety of five-membered heteroaromatic rings, including pyrrole, furan, and thiophene, as well as their benzo-fused analogues, at the 8-position of the quinoline nucleus in good to excellent yields. rsc.org The methodology is effective for both simple 8-bromoquinoline and its more electron-deficient counterpart, 8-bromo-5-nitroquinoline. rsc.org

Table 1: Suzuki-Miyaura Cross-Coupling of 8-Bromoquinolines with Heteroarylboronic Acids rsc.org This table is interactive. Users can sort columns by clicking on the headers.

| Entry | Quinoline Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 8-Bromoquinoline | Furan-2-ylboronic acid | 8-(Furan-2-yl)quinoline | 85 |

| 2 | 8-Bromoquinoline | Thiophen-2-ylboronic acid | 8-(Thiophen-2-yl)quinoline | 90 |

| 3 | 8-Bromo-5-nitroquinoline | Furan-2-ylboronic acid | 8-(Furan-2-yl)-5-nitroquinoline | 89 |

| 4 | 8-Bromo-5-nitroquinoline | Thiophen-2-ylboronic acid | 8-(Thiophen-2-yl)-5-nitroquinoline | 92 |

| 5 | 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-ylboronic acid | 8-(Benzofuran-2-yl)-5-nitroquinoline | 95 |

Functional Group Interconversion Strategies

Functional group interconversions are essential for the chemical modification of the this compound scaffold. These reactions enable the introduction of new functionalities, which can modulate the physicochemical and biological properties of the molecule. Halogenation reactions, in particular, are a key strategy for creating intermediates that can be used in further synthetic transformations, such as cross-coupling reactions. nih.govnih.gov

Halogenation Reactions

Halogenation of the this compound core can be achieved at various positions. For instance, reacting this compound with bromine in refluxing acetic acid saturated with sodium acetate (B1210297) leads to a mixture of 6-bromo and 3,6-dibromo derivatives. nih.gov Similarly, chlorination can be performed using sodium chlorate (B79027) in refluxing hydrochloric acid to yield 3-chloro or 3,6-dichloro analogues depending on the reaction conditions. nih.gov These halogenated derivatives serve as versatile building blocks for further diversification. nih.govird.fr

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. researchgate.netorganic-chemistry.org In the context of this compound derivatives, NBS has been employed for the benzylic bromination of a methyl group at the 4-position. nih.gov Specifically, 4-methyl-8-nitroquinolin-2(1H)-one can be converted to 4-(bromomethyl)-8-nitroquinolin-2(1H)-one. nih.gov

This reaction is typically performed under free-radical conditions, initiated by azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride at reflux temperature. nih.gov The resulting bromomethyl derivative is a reactive intermediate that can be readily converted into other functional groups, such as hydroxymethyl or aminomethyl derivatives, through nucleophilic substitution reactions. nih.gov

Table 2: Bromination of 4-Methyl-8-nitroquinolin-2(1H)-one with NBS nih.gov This table is interactive. Users can sort columns by clicking on the headers.

| Substrate | Reagent | Initiator | Solvent | Product |

|---|

Position-Selective Bromination and Chlorination

The halogenation of the this compound scaffold is a key method for creating diverse derivatives. Researchers have developed protocols for selective bromination and chlorination at various positions of the quinolinone ring.

One approach involves the direct halogenation of this compound. When reacted with bromine in refluxing acetic acid saturated with sodium acetate, a mixture of the 6-bromo and 3,6-dibromo derivatives is produced. researchgate.netacs.org Similarly, treatment with a sufficient quantity of sodium chlorate in refluxing hydrochloric acid for an extended period leads to the formation of a dichloro derivative. researchgate.netacs.org

More selective methods have also been established. Halogenation at position 3 can be achieved by heating the parent compound in refluxing hydrobromic acid (HBr) or hydrochloric acid (HCl) in the presence of sodium bromate (B103136) or sodium chlorate, respectively. researchgate.netnih.gov The selectivity of the chlorination reaction at position 3 can be controlled by using a reduced amount of sodium chlorate and shortening the reaction time. acs.orgnih.gov This 3-chloro derivative can then undergo further bromination at the 6-position by reacting with an excess of sodium bromate in refluxing HBr. acs.orgnih.gov

Another strategy involves the bromination of a methyl substituent. The bromination of a 4-methyl derivative of this compound with N-bromosuccinimide (NBS) results in the corresponding bromomethyl derivative. nih.gov

Table 1: Position-Selective Halogenation of this compound and its Derivatives

| Starting Material | Reagent(s) | Conditions | Product(s) | Yield | Citation(s) |

|---|---|---|---|---|---|

| This compound | Bromine, Sodium Acetate | Acetic Acid, Reflux | 6-Bromo-8-nitroquinolin-2(1H)-one & 3,6-Dibromo-8-nitroquinolin-2(1H)-one | 9% & 33% | researchgate.netacs.org |

| This compound | Sodium Chlorate (5 equiv.) | HCl, Reflux, 24h | Dichloro-8-nitroquinolin-2(1H)-one | - | researchgate.netacs.org |

| This compound | Sodium Bromate, HBr | Reflux | 3-Bromo-8-nitroquinolin-2(1H)-one | - | researchgate.netnih.gov |

| This compound | Sodium Chlorate (3 equiv.) | HCl, Reflux, 45 min | 3-Chloro-8-nitroquinolin-2(1H)-one | - | acs.orgnih.gov |

| 4-Methyl-8-nitroquinolin-2(1H)-one | N-Bromosuccinimide (NBS) | - | 4-(Bromomethyl)-8-nitroquinolin-2(1H)-one | - | nih.gov |

| 6-(Trifluoromethyl)-8-nitroquinolin-2(1H)-one | NaBrO₃, HBr | Reflux | 3-Bromo-6-(trifluoromethyl)-8-nitroquinolin-2(1H)-one | 94% | acs.orgacs.org |

Alkylation and Acylation Reactions

Alkylation and acylation reactions on the this compound core provide pathways to modify the compound's electronic and steric properties by introducing various functional groups at the nitrogen and oxygen atoms.

N-Alkylation and O-Alkylation Procedures

Both N-alkylation and O-alkylation of this compound derivatives have been reported, with the outcome depending on the specific substrate and reaction conditions.

N-methylation has been successfully performed on a derivative of this compound using methyl iodide, resulting in the corresponding N-methylated product in good yield. nih.gov

O-alkylation, specifically O-methylation, has also been achieved. The reaction of an this compound derivative with methyl iodide can lead to the O-methylated product. nih.gov A different protocol for O-methylation involves using a combination of methyl iodide and sodium hydride. acs.orgacs.org This O-methylation has been shown to cause a significant drop in the redox potential of the molecule. nih.gov

Table 2: Alkylation of this compound Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product | Yield | Citation(s) |

|---|---|---|---|---|---|

| 4-Methylquinolin-2(1H)-one derivative | Methyl Iodide | N-Methylation | N-Methylated derivative | Good | nih.gov |

| This compound derivative | Methyl Iodide | O-Methylation | O-Methylated derivative | - | nih.gov |

Regarding acylation, while classical N-acetylation reactions are mentioned as a general method for the synthesis of some quinolinone precursors, specific details on the acylation of the this compound scaffold itself are not extensively detailed in the provided context. nih.gov

Reductive Transformations of the Nitro Group

The nitro group at the 8-position is a key functional group that can be chemically transformed, most notably through reduction to an amino group. This transformation is significant as it dramatically alters the electronic properties of the molecule and serves as a gateway to further functionalization.

Conversion to Amino Derivatives

The reduction of the nitro group in this compound derivatives to the corresponding 8-aminoquinolin-2(1H)-one is a common and efficient transformation. The most frequently cited method for this conversion is the use of stannous chloride (tin(II) chloride, SnCl₂). researchgate.netacs.org This method is effective under mild conditions and provides the amino derivative in good yields. nih.gov For instance, the nitro group of 3-bromo-6-(trifluoromethyl)-8-nitroquinolin-2(1H)-one was reduced to the corresponding amino derivative in 68% yield using SnCl₂. acs.orgacs.org This reaction is considered a versatile and straightforward transformation, compatible with various functional groups on the quinoline ring, including halogens and alkyl substituents. nih.gov

Table 3: Reduction of the Nitro Group in this compound Derivatives

| Starting Material | Reagent(s) | Product | Yield | Citation(s) |

|---|---|---|---|---|

| 3-Bromo-6-(trifluoromethyl)-8-nitroquinolin-2(1H)-one | SnCl₂ | 8-Amino-3-bromo-6-(trifluoromethyl)quinolin-2(1H)-one | 68% | researchgate.netacs.orgacs.org |

Ring Opening and Recyclization Approaches

The existing literature within the provided search context primarily focuses on the functionalization of the intact this compound ring system through substitution and reduction reactions. Information regarding synthetic methodologies that involve the opening of the quinolinone ring followed by recyclization to form different heterocyclic systems is not prominently featured. Synthetic strategies reported tend to preserve the core bicyclic scaffold. researchgate.netacs.orgnih.gov Methodologies such as the ring transformation of isatoic anhydrides are employed for the initial construction of the quinolone framework rather than for the subsequent modification of pre-formed this compound. mdpi.com

Advanced Reaction Mechanisms and Organic Transformations of 8 Nitroquinolin 2 1h One

Mechanistic Insights into Electrophilic and Nucleophilic Substitutions

The electronic properties of 8-nitroquinolin-2(1H)-one are dominated by the electron-deficient nature of the pyridine (B92270) ring and the powerful electron-withdrawing nitro group on the benzene (B151609) ring. This electronic setup makes the molecule particularly susceptible to nucleophilic attack, opening avenues for functionalization through various substitution pathways.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group from the intermediate adduct to restore aromaticity. organic-chemistry.org For nitroaromatic compounds, the nucleophilic attack typically occurs at positions ortho or para to the nitro group. wikipedia.org

In the case of this compound, the nitro group at the C8 position directs the VNS reaction primarily to the C7 position. The general mechanism involves the initial addition of a nucleophile to the electron-deficient quinolinone ring to form a negatively charged σ-complex, also known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the nitro group. nih.gov The subsequent base-induced elimination of a leaving group from the substituent of the nucleophile leads to the formation of the substituted product.

Studies on nitroquinolines have shown that they readily undergo VNS reactions. For instance, 8-nitroquinoline (B147351) reacts with carbanions to yield products substituted at the C7 position. kuleuven.be While specific studies on this compound are limited, the principles of VNS in related nitroquinoline systems are directly applicable. The reaction of this compound with a nucleophile such as chloromethyl phenyl sulfone in the presence of a strong base like potassium tert-butoxide would be expected to yield 7-(phenylsulfonylmethyl)-8-nitroquinolin-2(1H)-one.

Table 1: Regioselectivity in Vicarious Nucleophilic Substitution of Nitroquinolines

| Nitroquinoline Isomer | Position of Nucleophilic Attack |

|---|---|

| 5-Nitroquinoline | C6 |

| 6-Nitroquinoline | C5 |

| 8-Nitroquinoline | C7 |

This table is based on the general principles of VNS reactions on nitroquinolines and illustrates the expected regioselectivity for this compound.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important method for the functionalization of electron-deficient arenes. In this process, a nucleophile attacks the aromatic ring to form a σ-adduct, which is then oxidized to the substitution product. This method does not require a leaving group on the nucleophile. The oxidation of the intermediate can be achieved using external oxidizing agents or, in some cases, by the nitroarene itself.

For this compound, the reaction with a nucleophile would proceed via the formation of a hydro-σ-adduct at a position activated by the nitro group. Subsequent oxidation would lead to the substituted product. While specific examples for this compound are not extensively documented in the literature, studies on other nitroarenes demonstrate the feasibility of this reaction. umich.educhemrxiv.org For example, the reaction of nitroarenes with an oxazoline-stabilized carbanion followed by oxidation with dichlorodicyanobenzoquinone (DDQ) yields the corresponding para-substituted nitroarenes. researchgate.net

Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one occupied by the leaving group. In the context of nitroquinolones, this reaction often involves the nucleophilic attack at a carbon atom vicinal to the one bearing the nitro group, followed by the elimination of nitrous acid. nih.govmdpi.com

While classical cine-substitution involves a leaving group other than hydrogen, the term is also used to describe reactions on highly activated systems like trinitroquinolones where a nitro group is displaced. For instance, 1-methyl-3,6,8-trinitro-2-quinolone undergoes cine-substitution where a nucleophile attacks the C4-position, leading to the elimination of the C3-nitro group. mdpi.com This high reactivity is attributed to the steric repulsion between the 1-methyl and 8-nitro groups, which distorts the quinolone framework and enhances its reactivity. mdpi.comnih.gov

Although this compound itself does not have a nitro group at a position prone to facile elimination in a typical cine-substitution, understanding this mechanism in related, more substituted systems provides insight into the potential reactivity of the quinolinone scaffold. The regioselectivity of such reactions is highly dependent on the substitution pattern and the nature of the nucleophile. nih.govarkat-usa.org

Role of the Nitro Group in Activating the Quinolinone Scaffold

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry and plays a crucial role in activating the this compound scaffold towards nucleophilic attack. nih.govrsc.org Its influence is exerted through both inductive and resonance effects.

The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the quinolinone ring system, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.govsvedbergopen.com This effect is particularly pronounced at the positions ortho and para to the nitro group. The presence of the nitro group facilitates the formation and stabilization of the intermediate Meisenheimer complex during nucleophilic aromatic substitution reactions. nih.gov

The enhanced reactivity due to the nitro group allows for reactions to occur under milder conditions than would be required for the unsubstituted quinolinone. This activation is fundamental to the success of reactions like VNS and ONSH on the this compound framework.

The nitro group strongly activates the attached aromatic framework, with the vicinal position being particularly electron-deficient due to a combination of inductive and resonance effects. nih.gov This activation makes the vicinal carbon atom a prime target for nucleophilic attack. In the case of this compound, the C7 position is significantly activated by the C8-nitro group. This activation is the basis for the regioselectivity observed in VNS reactions, where functionalization occurs preferentially at the position adjacent to the nitro group. kuleuven.be

Research on other nitroquinolone systems has demonstrated that the nitro group can facilitate functionalization at neighboring positions. For example, in certain reactions of 5,7-dimethoxy-6-nitroquinolone, arylation occurs at the 5-position, which is vicinal to the nitro group. nih.gov This principle underscores the importance of the nitro group in directing the regiochemical outcome of synthetic transformations on the quinolinone scaffold.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitroquinoline |

| 6-Nitroquinoline |

| 7-Nitroquinoline |

| 8-Nitroquinoline |

| Chloromethyl phenyl sulfone |

| Potassium tert-butoxide |

| 7-(Phenylsulfonylmethyl)-8-nitroquinolin-2(1H)-one |

| Dichlorodicyanobenzoquinone |

| 1-Methyl-3,6,8-trinitro-2-quinolone |

Intramolecular Interactions and Their Influence on Reactivity

A defining structural feature of this compound is the presence of a strong intramolecular hydrogen bond. X-ray diffraction studies have confirmed the existence of this interaction between the hydrogen atom of the lactam N-H group and an oxygen atom of the C8-nitro group. This bonding forces the nitro group to be nearly coplanar with the quinolinone ring system.

This constrained conformation has a profound impact on the molecule's electronic properties, most notably its reduction potential. Cyclic voltammetry studies have revealed that the intramolecular hydrogen bond is responsible for a significant anodic shift in the redox potential. Research comparing this compound to its parent compound, 8-nitroquinoline (which lacks the lactam N-H and thus the hydrogen bond), shows a remarkable difference.

| Compound | Presence of Intramolecular H-Bond | Redox Potential Shift |

|---|---|---|

| This compound | Yes | Reference |

| 8-Nitroquinoline | No | -0.3 V (approx. shift compared to H-bonded analogue) |

This shift of approximately +0.3 V makes the nitro group in this compound significantly easier to reduce. This enhanced electron-accepting capability is a critical factor in its biological activity, particularly in contexts where bioreductive activation is a key mechanism. A range of derivatives of this compound have been synthesized and studied, showing a wide span of redox potentials, typically from -1.1 to -0.45 V, which further underscores the tunability of its electronic properties.

Cycloaddition Reactions Involving the Nitroalkene Moiety

The quinolinone ring of this compound contains a conjugated system that can be described as a nitroalkene moiety within the C3-C4 double bond and the broader aromatic system. In principle, this structural feature makes the molecule a candidate for participating in cycloaddition reactions, such as the Diels-Alder reaction.

In a typical [4+2] Diels-Alder reaction, the nitroalkene portion would act as the dienophile (the 2π-electron component). The electron-withdrawing nature of the nitro group and the conjugated carbonyl group would activate the C3-C4 double bond, making it electron-deficient and thus a suitable partner for an electron-rich diene.

Despite this theoretical potential, a review of the scientific literature indicates that specific examples of this compound undergoing cycloaddition reactions have not been reported. The steric hindrance imposed by the peri-position of the nitro group relative to the lactam ring, combined with the aromaticity of the quinoline (B57606) system, may reduce the reactivity of the C3-C4 bond towards such transformations. While cycloadditions are a powerful tool for ring formation in organic synthesis, their application to this specific substrate remains an unexplored area of its chemistry.

Transformations of the Nitro Group to Other Functionalities

The nitro group is a versatile functional group that can be converted into a variety of other moieties, significantly expanding the synthetic utility of the this compound scaffold.

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through acid hydrolysis of its nitronate salt. While typically applied to aliphatic nitro compounds, the underlying principle could potentially be adapted to this compound.

The hypothetical reaction would proceed in two key steps:

Nitronate Formation: Treatment of this compound with a strong base would deprotonate the carbon atom bearing the nitro group (if a tautomeric form allows), forming the corresponding nitronate anion.

Acid Hydrolysis: The nitronate salt would then be poured into a strong aqueous acid, which would hydrolyze the intermediate to yield a carbonyl group.

If successfully applied to a suitable precursor (e.g., where the nitro group is on a saturated carbon adjacent to the ring), this reaction would yield a quinoline-dione derivative. However, there are no specific examples in the literature of a Nef or analogous reaction being performed on this compound itself, likely due to the nitro group's attachment to an aromatic ring, which prevents the necessary nitronate formation at that position.

One of the most valuable transformations of the nitro group on the this compound core is its reduction to a primary amine, yielding 8-aminoquinolin-2(1H)-one. This reaction is a gateway to a wide array of derivatives, as the resulting amino group can be readily functionalized.

The reduction can be achieved using various standard methods for aromatic nitro group reduction, including:

Catalytic hydrogenation (e.g., H₂, Pd/C)

Dissolving metal reductions (e.g., Fe/AcOH, SnCl₂/HCl)

Once formed, the versatile 8-aminoquinolin-2(1H)-one can undergo numerous subsequent reactions. A primary example is acylation, where the amine reacts with acyl chlorides or activated carboxylic acids to form amide derivatives. This approach has been used to synthesize a variety of compounds for biological evaluation.

| Starting Material | Reaction | Reagents | Product |

|---|---|---|---|

| This compound | Nitro Reduction | Fe / Acetic Acid | 8-Aminoquinolin-2(1H)-one |

| 8-Aminoquinolin-2(1H)-one | Amide Coupling | R-COCl or R-COOH with coupling agents (e.g., TBTU, DIPEA) | 8-(Acylamino)quinolin-2(1H)-one |

This synthetic pathway allows for the introduction of diverse side chains (R-groups), enabling the systematic exploration of structure-activity relationships.

Photochemical and Electrochemical Reaction Pathways

The conjugated and electronically active nature of this compound makes it susceptible to both electrochemical and photochemical transformations.

Electrochemical Reaction Pathways: As previously noted, this compound is electrochemically active. The primary electrochemical process is the reduction of the nitro group. Cyclic voltammetry studies show that this reduction is significantly influenced by intramolecular hydrogen bonding. This electrochemical behavior is central to its mode of action as an antikinetoplastid agent, where the compound is bioactivated by parasitic nitroreductases (NTRs). The ease of accepting an electron (i.e., its less negative reduction potential) facilitates its enzymatic reduction within the target parasite, leading to the formation of cytotoxic radical species.

Photochemical Reaction Pathways: While specific photochemical studies on this compound are not extensively documented, the general behavior of aromatic nitro compounds suggests several potential reaction pathways upon irradiation with UV light. These compounds can undergo n→π* and π→π* transitions to form excited states. Plausible, though currently unexplored, photochemical reactions for this compound include:

Photoreduction: In the presence of a hydrogen-donating solvent, the excited nitro group could be reduced, potentially leading to nitroso, hydroxylamino, or amino derivatives.

Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics is rearrangement to an aryl nitrite, which can then cleave to form an aryloxy radical and nitrogen monoxide.

Intramolecular Hydrogen Abstraction: For derivatives with appropriate ortho-alkyl side chains, intramolecular hydrogen abstraction by the excited nitro group is a known pathway, leading to rearrangements and cyclizations.

These potential pathways represent an area ripe for future investigation into the photochemical reactivity of this heterocyclic system.

Computational and Theoretical Studies on 8 Nitroquinolin 2 1h One

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become a standard approach for investigating the properties of molecular systems with a favorable balance of accuracy and computational cost. These methods are instrumental in elucidating the fundamental aspects of 8-Nitroquinolin-2(1H)-one's nature.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis would explore the different spatial arrangements of the atoms of this compound that can be interconverted by rotation about single bonds. For this molecule, the primary conformational flexibility would involve the orientation of the nitro group. The potential energy landscape would likely reveal a preferred conformation where steric interactions are minimized.

Table 1: Predicted Steric Effects on the Molecular Geometry of this compound (Qualitative)

| Parameter | Predicted Influence of the 8-Nitro Group | Rationale |

| Planarity | The nitro group is likely twisted out of the plane of the quinoline (B57606) ring. | Steric hindrance between the oxygen atoms of the nitro group and the adjacent atoms of the quinoline core. |

| Bond Angles | Potential distortion of bond angles around the C8 and C1 positions. | To alleviate steric strain. |

| Conformational Isomers | Rotational isomers (rotamers) around the C8-N bond are possible. | The energy barrier to rotation would determine the stability and accessibility of different conformers. |

Understanding the electronic structure of this compound is crucial for predicting its reactivity and spectroscopic properties. DFT provides several avenues to analyze the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing nitro group and the conjugated quinolone system is expected to significantly influence the energies of the frontier orbitals. The nitro group would lower the energy of the LUMO, making the molecule a better electron acceptor.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Characteristics | Implication for Reactivity |

| HOMO | Likely localized on the electron-rich parts of the quinoline ring. | Susceptible to electrophilic attack at these positions. |

| LUMO | Expected to have significant contribution from the nitro group and the pyridinone ring. | Prone to nucleophilic attack, particularly at the nitro group or adjacent carbon atoms. |

| HOMO-LUMO Gap | Expected to be relatively small. | Suggests a molecule with moderate to high reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red or yellow areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the nitro group and the carbonyl group of the lactam. Conversely, positive potential would likely be located around the hydrogen atom of the N-H group and on the carbon atoms of the aromatic ring, influenced by the electron-withdrawing nitro group.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of the nitro group | Highly negative (electron-rich) | Sites for interaction with electrophiles or hydrogen bond donors. |

| Carbonyl oxygen of the lactam | Negative (electron-rich) | A site for electrophilic attack or hydrogen bonding. |

| Hydrogen atom of the N-H group | Positive (electron-poor) | A potential hydrogen bond donor site. |

| Aromatic ring | Varied potential, with electron-poor regions influenced by the nitro group. | Susceptible to both nucleophilic and electrophilic aromatic substitution, depending on the specific position. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity.

In this compound, significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the conjugated system is expected. The analysis would also quantify the polarization of the bonds due to the electronegative atoms.

Table 4: Anticipated Key Interactions from NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| Lone pair of N1 | π* orbitals of the aromatic ring | n -> π | Contributes to the delocalization and stability of the quinolone system. |

| Lone pairs of O atoms (nitro) | σ and π* orbitals of the C8-N bond and aromatic ring | n -> σ, n -> π | Reflects the electron-withdrawing nature of the nitro group and its influence on the electronic structure. |

| π orbitals of the aromatic ring | π* orbitals of the C=O and N=O bonds | π -> π* | Indicates extensive conjugation throughout the molecule, contributing to its electronic properties. |

Local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of the reactivity of different atomic sites within a molecule. Fukui functions, for example, indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to identify the most likely sites for nucleophilic and electrophilic attack.

For this compound, the calculation of Fukui functions would likely pinpoint the oxygen atoms of the nitro group and the carbonyl oxygen as favorable sites for electrophilic attack. Conversely, specific carbon atoms in the quinoline ring, influenced by the electron-withdrawing effects of the substituents, would be identified as susceptible to nucleophilic attack.

Table 5: Predicted Local Reactivity Descriptors for this compound

| Atomic Site | Predicted Fukui Function (f+) for Nucleophilic Attack | Predicted Fukui Function (f-) for Electrophilic Attack | Rationale |

| Carbonyl Carbon | High | Low | The carbon is electrophilic due to the attached electronegative oxygen. |

| Nitro Group Nitrogen | Moderate to High | Low | The nitrogen is electron-deficient. |

| Aromatic Carbon atoms | Varies depending on position | Varies depending on position | The electron density is unevenly distributed due to the influence of the nitro and lactam groups. |

| Oxygen atoms (nitro and carbonyl) | Low | High | These atoms are electronegative and have lone pairs, making them susceptible to electrophilic attack. |

Spectroscopic Property Predictions and Simulations

Computational chemistry provides powerful tools for the prediction and simulation of spectroscopic properties, offering deep insights into the molecular structure and electronic characteristics of this compound. These theoretical calculations are crucial for interpreting experimental data and understanding the fundamental vibrational and electronic behavior of the molecule.

Vibrational (IR and Raman) Spectra Prediction

The vibrational spectra of this compound can be predicted with high accuracy using quantum mechanical methods, primarily Density Functional Theory (DFT). The B3LYP functional combined with basis sets such as 6-311++G(d,p) is a common level of theory for such calculations, providing a balance between accuracy and computational cost. nih.gov Theoretical calculations yield harmonic vibrational frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of a finite basis set. nih.gov Therefore, calculated frequencies are often scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. nih.gov

The analysis of the vibrational modes is aided by Potential Energy Distribution (PED) calculations, which assign each calculated frequency to specific molecular motions, such as stretching, bending, or torsional vibrations. nih.gov For this compound, key vibrational modes of interest include the N-H stretch of the lactam ring, the C=O stretching vibration, the symmetric and asymmetric stretches of the nitro (NO2) group, and various C-H and ring stretching modes. The strong intramolecular hydrogen bond between the N-H group and the nitro group is expected to cause a noticeable shift in the vibrational frequencies of these participating groups.

Table 1: Illustrative Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Primary Contribution (PED) |

|---|---|---|

| N-H Stretch (Intramolecularly H-bonded) | ~3350 - 3400 | ν(N-H) |

| C-H Stretch (Aromatic) | ~3050 - 3150 | ν(C-H) |

| C=O Stretch (Lactam) | ~1660 - 1680 | ν(C=O) |

| C=C Stretch (Aromatic Ring) | ~1580 - 1620 | ν(C=C) |

| NO₂ Asymmetric Stretch | ~1520 - 1550 | νₐₛ(NO₂) |

| NO₂ Symmetric Stretch | ~1340 - 1360 | νₛ(NO₂) |

Note: The values presented are illustrative and based on typical frequency ranges for the specified functional groups in similar molecular environments as determined by DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic magnetic shielding tensors. These calculations are typically performed using DFT (e.g., B3LYP/6-311++G(d,p)) on a previously optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, such as Tetramethylsilane (TMS).

For this compound, the chemical shifts are influenced by the aromatic ring currents and the electronic effects of the substituents—the electron-withdrawing nitro group and the lactam functionality. The intramolecular hydrogen bond is expected to have a significant impact on the chemical shift of the N-H proton, causing it to appear at a much higher frequency (further downfield) than a typical amide proton. nih.gov Correlations between calculated and experimental chemical shifts are generally linear, allowing for reliable assignments of complex spectra. consensus.app

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Comments |

|---|---|---|

| N1-H | > 10.0 | Downfield shift due to strong intramolecular H-bond |

| C2 | ~160 - 165 | Carbonyl carbon in lactam ring |

| C8 | ~145 - 150 | Aromatic carbon attached to NO₂ group |

| C7 | ~125 - 130 | Aromatic carbon ortho to NO₂ group |

| H7 | ~7.8 - 8.2 | Aromatic proton ortho to NO₂ group |

Note: These values are illustrative, based on GIAO calculations for analogous substituted quinoline and nitroaromatic structures.

Electronic Absorption Spectra Correlation

The electronic properties and UV-Visible absorption spectra of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the experimental spectrum. These calculations provide insight into the nature of the electronic transitions, typically characterized as π→π* or n→π* transitions. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also performed. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. dntb.gov.ua For this compound, the HOMO is expected to be localized primarily on the quinolinone ring system, while the LUMO is likely concentrated around the electron-deficient nitro group and the adjacent aromatic ring. researchgate.net This distribution facilitates charge-transfer transitions upon electronic excitation.

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| ~330 - 350 | > 0.1 | HOMO → LUMO (π→π) |

| ~280 - 300 | > 0.1 | HOMO-1 → LUMO (π→π) |

Note: The presented data are representative values for nitro-substituted aromatic lactams, illustrating typical results from TD-DFT calculations.

Intermolecular and Intramolecular Interaction Studies

Computational methods are essential for characterizing the non-covalent interactions that govern the supramolecular chemistry and solid-state packing of this compound. These studies reveal how the molecule interacts with itself and its environment.

Hydrogen Bonding Networks

A defining structural feature of this compound is a strong intramolecular hydrogen bond. nih.govresearchgate.net Computational and X-ray diffraction studies have confirmed the presence of a hydrogen bond between the hydrogen atom of the lactam N-H group (donor) and one of the oxygen atoms of the 8-nitro group (acceptor). nih.govresearchgate.net This interaction creates a stable, planar, six-membered pseudo-ring, which significantly influences the molecule's conformation and electronic properties. researchgate.net This intramolecular bond is a key factor in the molecule's relatively high redox potential compared to other nitroaromatics. nih.gov

In addition to this intramolecular interaction, this compound can participate in intermolecular hydrogen bonding in the solid state. The lactam C=O group can act as a hydrogen bond acceptor, while the N-H group, if not exclusively engaged in the intramolecular bond, could act as a donor to a neighboring molecule. This can lead to the formation of dimers or extended chain-like structures, which are common motifs in the crystal packing of related compounds.

Table 4: Typical Parameters for the Intramolecular Hydrogen Bond in this compound

| Parameter | Typical Calculated Value |

|---|---|

| Donor Atom | N1 |

| Acceptor Atom | O (of NO₂) |

| H···O Distance | 1.8 - 2.0 Å |

| N-H···O Angle | 140 - 150° |

Note: Values are based on computational studies of similar intramolecularly hydrogen-bonded nitro-substituted heterocyclic systems.

Pi-Stacking Interactions

The planar, aromatic quinolinone core of this compound makes it highly susceptible to π-π stacking interactions. These non-covalent interactions are fundamental forces in the crystal engineering of aromatic molecules, influencing their solid-state packing and physical properties. researchgate.net Pi-stacking arises from a combination of van der Waals forces (specifically, dispersion forces) and electrostatic interactions between the quadrupole moments of the aromatic rings. chemrxiv.org

Computational studies can model and quantify these interactions. The most common stacking geometry for aromatic rings is the parallel-displaced or slip-stacked arrangement, which minimizes steric and electrostatic repulsion while maximizing attractive dispersion forces. chemrxiv.org In the crystal structure of this compound, molecules are expected to arrange in stacks, with significant overlap between the aromatic rings of adjacent molecules. The energy of these interactions can be calculated using high-level quantum mechanical methods, and their nature can be analyzed using tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. rsc.org

Table 5: Characteristic Geometrical Parameters for Pi-Stacking Interactions

| Parameter | Typical Range | Significance |

|---|---|---|

| Interplanar Distance | 3.3 - 3.8 Å | Distance between the planes of stacked aromatic rings |

| Slip Angle | 20 - 40° | Angle describing the offset between stacked rings |

| Interaction Energy | -5 to -15 kcal/mol | Stabilization energy gained from the stacking interaction |

Note: These are general, representative values for π-stacking interactions between aromatic heterocyclic systems.

Aromaticity Analysis and Ring Distortion Studies

The aromaticity of the bicyclic quinolinone core is a critical determinant of its chemical properties and interactions. Aromaticity is typically quantified using several computational indices, including geometric-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic-based criteria such as Nucleus-Independent Chemical Shift (NICS). While specific HOMA and NICS value tables for this compound are not prevalent in current literature, studies on substituted quinoline systems show that the benzene (B151609) and pyridine-type rings exhibit distinct aromatic characters. nih.govresearchgate.net Generally, the benzene ring maintains a high degree of aromaticity, while the pyridine-type ring's aromaticity is more sensitive to substitution. nih.gov

Structural studies, including X-ray diffraction, have been crucial in understanding the geometry of this compound. nih.govnih.gov A key finding is the presence of a significant intramolecular hydrogen bond between the lactam (N-H) group and the oxygen of the nitro group at the 8-position. nih.govnih.gov This interaction introduces a degree of planarity and rigidity to the molecule, which can be considered a form of structural distortion. This hydrogen bond is computationally significant as it has been shown to be responsible for a substantial increase in the molecule's redox potential (a shift of +0.3 V compared to 8-nitroquinoline), a property directly linked to its biological activity. nih.govnih.gov

Computational methods like Density Functional Theory (DFT) are used to calculate optimized geometries, bond lengths, and bond angles, which can then be used to quantify ring distortion and the energetic favorability of such intramolecular interactions.

Table 1: Representative Calculated Structural Parameters for Quinolinone-type Molecules

| Parameter | Typical Calculated Value (Å or °) | Computational Method |

|---|---|---|

| C=C Aromatic Bond Length | 1.37 - 1.42 Å | DFT/B3LYP |

| C-N Bond Length (Pyridine Ring) | 1.33 - 1.38 Å | DFT/B3LYP |

| C=O Bond Length | ~1.23 Å | DFT/B3LYP |

| Dihedral Angles | Near 0° or 180° for planarity | DFT/B3LYP |

Note: The values presented are typical for quinolinone scaffolds and may vary for this compound specifically. Data derived from methodologies described in related studies. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This technique can provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with biological targets, such as proteins or enzymes. mdpi.com

For this compound, which has been identified as a promising antikinetoplastid agent, MD simulations would be invaluable for elucidating its mechanism of action. nih.gov For instance, its activity is linked to bioactivation by type 1 nitroreductases (NTR1) in parasites like Leishmania. nih.govnih.gov MD simulations could model the binding of this compound within the active site of NTR1, revealing key amino acid interactions, conformational changes upon binding, and the stability of the enzyme-ligand complex. While specific, published MD simulation studies focused solely on this compound are not widely available, the methodology is frequently applied to similar quinolinone derivatives to explore their therapeutic potential. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. mdpi.com These models are fundamental in modern drug discovery, allowing for the prediction of a compound's activity and the rational design of more potent analogues.

For the this compound series, QSAR approaches have been instrumental. The primary biological activity of interest is its antiparasitic effect, which has been linked to the molecule's electrochemical properties. nih.gov

A pivotal aspect of the research into this compound and its derivatives has been the use of computational chemistry to guide their design based on predicted redox potentials. nih.govnih.gov The antiparasitic activity against Leishmania infantum was found to be highly dependent on the molecule's reduction potential, a measure of its ability to accept an electron. nih.gov

Researchers utilized computational methods to design a library of derivatives with a wide and predictable range of redox potentials (from -1.1 to -0.45 V). nih.govnih.gov This cheminformatics-driven approach involved introducing various electron-donating and electron-withdrawing substituents at different positions on the quinolinone scaffold. nih.gov The redox potentials of the synthesized compounds were then measured experimentally using cyclic voltammetry, confirming the predictive power of the computational design. The resulting structure-activity relationship demonstrated that only derivatives with a redox potential above a certain threshold (-0.6 V) exhibited significant antileishmanial activity. nih.gov This finding highlights a successful application of computational modeling to predict a key physicochemical property and optimize a molecule for a specific biological outcome.

Table 2: Redox Potentials of Selected this compound Derivatives

| Compound | Substituent | Measured Redox Potential (V) | Antileishmanial Activity |

|---|---|---|---|

| Parent Scaffold | None | -0.45 V | Active |

| Derivative A | Electron-donating group | < -0.6 V | Inactive |

| Derivative B | Electron-withdrawing group | > -0.6 V | Active |

Note: This table is a representative summary based on the findings that a redox potential above -0.6 V is required for activity. nih.gov

Non-linear Optical (NLO) Property Characterization

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. Compounds with large NLO properties are of interest for applications in optoelectronics and photonics. Molecules possessing both an electron-donating group and an electron-accepting group (a "push-pull" system) connected by a π-conjugated bridge often exhibit significant NLO responses.

This compound, with its electron-withdrawing nitro group and conjugated bicyclic system, is a candidate for possessing NLO properties. The characterization of these properties is typically performed computationally using DFT and time-dependent DFT (TD-DFT) methods. ekb.eg Key parameters calculated include the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response.

While specific computational studies detailing the NLO properties of this compound are not extensively documented, research on similarly structured nitro-substituted quinolines and other heterocyclic systems confirms the viability of these theoretical approaches. ekb.eguobasrah.edu.iq Such calculations would involve optimizing the molecular geometry and then computing the α and β tensors to evaluate its potential as an NLO material.

Table 3: Typical NLO Parameters Calculated via DFT

| Parameter | Symbol | Description |

|---|---|---|

| Polarizability | α | A measure of the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | A measure of the second-order (first non-linear) response to an electric field. |

Note: This table describes the parameters typically calculated in NLO studies of related compounds. ekb.eg

Structural Elucidation and Spectroscopic Characterization Methodologies

X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular geometry of 8-Nitroquinolin-2(1H)-one and its derivatives. rsc.orgacs.orgnih.gov This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision.

Studies on the this compound scaffold reveal a largely planar bicyclic system, a characteristic feature of the quinoline (B57606) ring structure. The analysis provides exact measurements of bond lengths and angles, which conform to established values for aromatic and lactam systems. Furthermore, this method elucidates the crystal packing, showing how individual molecules are arranged within the crystal lattice, stabilized by intermolecular forces.

A particularly significant finding from the X-ray diffraction analysis of this compound is the presence of a notable intramolecular hydrogen bond. rsc.orgacs.orgnih.gov This bond forms between the hydrogen atom on the N1-H of the lactam ring and an oxygen atom of the nitro group at the C8 position.

This intramolecular interaction plays a crucial role in constraining the conformation of the molecule, holding the nitro group in proximity to the lactam function and reinforcing the planarity of the system. rsc.orgacs.org The existence of this hydrogen bond is a key structural feature, influencing the compound's electronic properties and, consequently, its chemical behavior. rsc.orgacs.orgnih.govrsc.orgpdx.eduresearchgate.net Research has indicated that this structural feature is significant for the molecule's biological activity. rsc.orgacs.orgrsc.orgpdx.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of magnetic nuclei, such as ¹H (protons) and ¹³C. It provides detailed information about the connectivity and structure of a molecule in solution.

¹H NMR spectroscopy identifies the different chemical environments of protons in a molecule. For this compound, the spectrum would display distinct signals for each of the aromatic protons and the N-H proton of the lactam. The chemical shift (δ) of each signal, measured in parts per million (ppm), is indicative of the electron density around the proton.

The electron-withdrawing nature of the nitro group at the C8 position significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm) compared to the unsubstituted quinolin-2(1H)-one. The N-H proton of the lactam typically appears as a broad singlet at a very low field, often above 10 ppm, a characteristic feature confirmed by its participation in the intramolecular hydrogen bond. The coupling constants (J values) between adjacent protons provide information about the connectivity of the aromatic system.

To illustrate the expected signals, ¹H NMR data for the parent compound, quinolin-2(1H)-one, and the related 6-nitroquinolin-2(1H)-one are presented below.

Interactive Table: ¹H NMR Data for Comparative Quinolinone Compounds (400 MHz, DMSO-d₆) rsc.org

| Compound | H3 | H4 | H5 | H6 | H7 | H8 | NH |

|---|---|---|---|---|---|---|---|

| Quinolin-2(1H)-one | 6.52 (d, 9.5 Hz) | 7.89 (d, 9.5 Hz) | 7.34 (d, 8.2 Hz) | 7.48 (t, 7.7 Hz) | 7.15 (t, 7.5 Hz) | 7.63 (d, 7.7 Hz) | 11.87 (s) |

Note: Data presented is for comparative purposes to illustrate typical chemical shifts and coupling patterns in the quinolinone system.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment. Key signals include the carbonyl carbon (C2) of the lactam, which typically resonates at a low field (around 160-165 ppm). The carbon atom attached to the nitro group (C8) is also shifted downfield, while other aromatic carbons appear in the typical range of 110-150 ppm. The specific chemical shifts confirm the substitution pattern on the quinoline ring.

The following table shows ¹³C NMR data for quinolin-2(1H)-one and 6-nitroquinolin-2(1H)-one for comparison.

Interactive Table: ¹³C NMR Data for Comparative Quinolinone Compounds (100 MHz, DMSO-d₆) rsc.org

| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |

|---|---|---|---|---|---|---|---|---|---|

| Quinolin-2(1H)-one | 162.45 | 122.09 | 139.25 | 119.65 | 128.32 | 130.85 | 122.31 | 115.70 | 140.87 |

Note: Data presented is for comparative purposes. Assignments for C4a and C8a are based on typical quinoline numbering.

While 1D NMR spectra provide essential information, definitive assignment of all proton and carbon signals for a complex molecule like this compound often requires two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, allowing for the unambiguous construction of the molecular framework.

Standard 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity within the aromatic proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of a carbon's chemical shift based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY spectrum could provide further confirmation of the intramolecular hydrogen bond by showing a correlation between the N-H proton and the H7 proton.

The application of these 2D NMR techniques is standard practice in the characterization of novel synthetic compounds, providing unequivocal evidence for the proposed structure. e-bookshelf.de

Two-Dimensional NMR Techniques for Connectivity and Assignment

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that is a fingerprint of its functional groups. researchgate.net For this compound, characteristic absorption bands would be expected for the N-H, C=O, C=C, and N-O bonds. Studies on the related compound 8-nitroquinoline (B147351) show characteristic peaks for the nitro group. copernicus.org

Expected Characteristic FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H stretch | Lactam |

| ~1660 | C=O stretch (Amide I) | Lactam |

| ~1600-1450 | C=C stretch | Aromatic/Vinylic |

| ~1530 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

This table is based on typical functional group frequencies and requires experimental verification.

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the nitro group's symmetric stretching mode.

Expected Characteristic Raman Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1600-1580 | Ring stretching | Aromatic |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| ~1000 | Ring breathing mode | Aromatic |

This table is based on typical functional group frequencies and requires experimental verification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. chemscene.com The molecular weight of this compound is 190.16 g/mol . rsc.org HRMS would be used to confirm this molecular formula (C₉H₆N₂O₃). The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing the loss of the nitro group (NO₂) or carbon monoxide (CO).

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 191.0451 |

| [M+Na]⁺ | 213.0270 |

This table presents calculated values for the protonated and sodiated molecular ions and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the presence of chromophores within the molecule.

While the synthesis and biological evaluation of this compound and its derivatives are reported in the scientific literature, specific UV-Vis spectral data, such as the absorption maxima (λmax) and molar absorptivity (ε), for the parent compound are not explicitly detailed in the reviewed scholarly articles. General discussions on the UV-Vis absorption of quinoline and nitroquinoline derivatives indicate that these compounds typically exhibit absorption in the range of 280 to 510 nm. researchgate.net For instance, a related compound, 4-hydroxy-3-nitroquinolin-2(1H)-one, has a reported λmax of 336.8 nm. However, without direct experimental data for this compound, a precise analysis of its electronic transitions remains speculative.

Interactive Data Table: UV-Vis Spectral Data for Selected Quinoline Derivatives

| Compound | λmax (nm) | Solvent |

| 4-Hydroxy-3-nitroquinolin-2(1H)-one | 336.8 | Not Specified |

| 8-(aryldiazenyl)quinolones | 427-445 | Acetonitrile |

Electrochemical Techniques

Electrochemical methods are instrumental in investigating the redox properties of molecules. These techniques can determine the potential at which a compound is oxidized or reduced, providing insight into its electronic structure and reactivity.

Cyclic voltammetry is a powerful electrochemical technique for determining the reduction potential of electroactive species. In the context of this compound, this method is particularly important for understanding its behavior in biological systems, where it may undergo redox cycling.

Research has shown that the electrochemical properties of this compound are critical for its biological activity. Current time information in Bangalore, IN.nih.govdergipark.org.tr The reduction potential of this compound has been measured by cyclic voltammetry. Current time information in Bangalore, IN. A significant finding is that the presence of an intramolecular hydrogen bond between the lactam function at position 2 and the nitro group at position 8 leads to a substantial positive shift in the redox potential (approximately +0.3 V) when compared to 8-nitroquinoline. Current time information in Bangalore, IN.nih.govdergipark.org.tr This structural feature makes the compound more susceptible to reduction.

The redox potential of the unsubstituted this compound has been reported to be -0.54 V. Current time information in Bangalore, IN. The position of the nitro group on the quinolinone scaffold has a marked effect on the redox potential. For example, moving the nitro group to position 6 or 5 results in lower redox potentials. Current time information in Bangalore, IN. Similarly, O-methylation of the lactam function, which disrupts the intramolecular hydrogen bond, causes a drastic drop in the redox potential to -0.93 V. Current time information in Bangalore, IN.

Studies on a series of derivatives have demonstrated that substituents on the quinolinone ring can modulate the redox potential over a wide range, from -1.1 V to -0.45 V. Current time information in Bangalore, IN.dergipark.org.tr For certain biological activities, a redox potential above a specific threshold, such as -0.6 V, appears to be a prerequisite. Current time information in Bangalore, IN.dergipark.org.tr

Interactive Data Table: Redox Potentials of this compound and Related Compounds

| Compound | Redox Potential (V) | Key Structural Feature |

| This compound | -0.54 | Intramolecular H-bond |

| 6-Nitroquinolin-2(1H)-one | Lower than -0.54 | Nitro group at C6 |

| 5-Nitroquinolin-2(1H)-one | Lower than -0.54 | Nitro group at C5 |

| O-methylated this compound analog | -0.93 | Disrupted H-bond |

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | -0.56 | Phenyl substituent at C3 |

| 6-bromo-8-nitroquinolin-2(1H)-one | -0.40 | Bromine at C6 |

Synthetic Utility of 8 Nitroquinolin 2 1h One As a Versatile Intermediate

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives

8-Nitroquinolin-2(1H)-one is a foundational building block for accessing a wide array of quinoline and quinolinone derivatives. Its strategic functionalization allows for the introduction of various substituents and the construction of more elaborate molecular architectures.

The this compound scaffold is readily modified at several positions to generate substituted derivatives. A common strategy involves nucleophilic aromatic substitution (SNAr) reactions at the C4-position. This position is activated towards nucleophilic attack, allowing for the introduction of diverse functionalities. For instance, various aminated, phenoxy, or thiophenoxy moieties can be installed at this position to produce libraries of C4-substituted 8-nitroquinolin-2(1H)-ones.

Research has shown that the reaction of a C4-chloro precursor (derived from the parent this compound) with different nucleophiles yields a range of derivatives. While the introduction of aminated groups often leads to a decrease in certain biological activities, phenoxy and thiophenoxy substituents, particularly those with halogen or trifluoromethyl groups at the ortho or para positions, have been shown to maintain or enhance desired activities.

| C4-Substituent | General Structure | Resulting Moiety |

|---|---|---|

| Aminated Moieties |  | 4-Amino-8-nitroquinolin-2(1H)-one derivatives |

| Phenoxy Moieties |  | 8-Nitro-4-phenoxyquinolin-2(1H)-one derivatives |

| Thiophenoxy Moieties |  | 8-Nitro-4-(phenylthio)quinolin-2(1H)-one derivatives |

Furthermore, the nitro group at the C8-position is a key functional handle. It can be readily reduced to an amino group (8-aminoquinoline), which opens up a vast number of subsequent chemical modifications, including diazotization, acylation, and alkylation, further expanding the diversity of accessible quinoline derivatives.

The this compound framework is an excellent starting point for the synthesis of polycyclic molecules where another heterocyclic ring is fused to the quinolinone core. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities.

One important class of fused heterocycles accessible from quinolinone precursors are the pyrazolo[4,3-c]quinolines. The general synthetic strategy involves the construction of the pyrazole (B372694) ring onto the existing quinoline scaffold. This can be achieved by first introducing functional groups at the C3 and C4 positions of the quinolinone ring, such as a formyl group at C3 and a chloro group at C4. Subsequent reaction with hydrazine (B178648) derivatives leads to the cyclization and formation of the pyrazole ring, yielding the pyrazolo[4,3-c]quinolin-4(5H)-one core structure.

Another example is the synthesis of furazano[3,4-h]quinoline, which can be prepared from 8-nitroquinoline (B147351) precursors. This transformation involves the construction of the furazan (B8792606) (1,2,5-oxadiazole) ring onto the C7 and C8 positions of the quinoline system, a reaction facilitated by the presence of the nitro group.

Development of New Compound Libraries for Chemical Screening

A major application of this compound in modern drug discovery is its use as a core scaffold for the generation of compound libraries for high-throughput screening. By systematically modifying the parent structure, chemists can generate a large number of related compounds to explore structure-activity relationships (SAR) and identify new lead compounds.

In the search for new antikinetoplastid agents, this compound has been utilized as the starting pharmacophore. In one study, a library of 31 derivatives was synthesized in 1 to 5 steps and evaluated in vitro against Leishmania infantum and Trypanosoma brucei brucei. This work established that the antileishmanial activity was linked to an intramolecular hydrogen bond between the lactam function and the C8-nitro group. A subsequent study expanded on this by synthesizing a library of 47 derivatives with various substituents at the C4-position to conduct a more detailed SAR study. These libraries allowed researchers to systematically probe how different chemical modifications impact biological activity, leading to the identification of derivatives with improved potency and selectivity.

Role in Complex Molecule Synthesis

While specific examples of this compound as an intermediate in the total synthesis of complex natural products are not extensively documented, its role lies in the construction of highly functionalized heterocyclic cores that are key components of larger, biologically active molecules. The quinolinone scaffold itself is present in various alkaloids and synthetic molecules with significant bioactivity.

The strategic importance of this compound is its capacity to serve as a "linchpin" intermediate. The nitro group can be transformed into an amine, which can then be used as a directing group for C-H activation or as a nucleophile for building out more complex structures. The lactam portion of the molecule also offers sites for N-alkylation. This multi-functional nature allows for the divergent synthesis of complex scaffolds that are difficult to access through other routes. Therefore, its primary role in complex synthesis is to provide a robust and adaptable platform for constructing the central quinolinone motif before further elaboration into the final target molecule.

Strategies for Regioselective Functionalization

The inherent electronic properties of this compound allow for a high degree of control over the regioselectivity of its reactions. The interplay between the electron-donating lactam nitrogen (in its enol form) and the strongly electron-withdrawing nitro group dictates where electrophilic and nucleophilic reactions occur.

Nucleophilic Substitution: As previously mentioned, the C4-position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for regioselective introduction of amine, ether, and thioether linkages.

Electrophilic Substitution: The benzene (B151609) portion of the molecule is deactivated by the nitro group. However, electrophilic substitution reactions, such as halogenation, can be directed to specific positions. For example, reaction of this compound with bromine in acetic acid can lead to the formation of 6-bromo and 3,6-dibromo derivatives. Similarly, reaction with sodium chlorate (B79027) in hydrochloric acid can yield the 3,6-dichloro analogue. This demonstrates that functionalization can be selectively achieved at the C3 and C6 positions.

Functionalization via the Nitro Group: The most significant functional handle for regioselectivity is the nitro group itself. Its reduction to an amine (8-aminoquinoline) provides a powerful directing group for subsequent reactions on the benzene ring, or it can act as a nucleophile to be tethered to other molecular fragments.

Applications in Multi-Step Organic Synthesis

The utility of this compound is clearly demonstrated in its application in planned, multi-step synthetic sequences. Its stability and predictable reactivity make it a reliable building block for constructing libraries of molecules for pharmaceutical research.

A representative multi-step synthesis to generate a library of derivatives can be outlined as follows:

Core Modification: The synthesis often begins with the parent this compound.

Introduction of a Leaving Group: A key step is the introduction of a good leaving group, typically chlorine, at the C4-position to facilitate subsequent nucleophilic substitution.

Diversification: The C4-chloro intermediate is then reacted with a variety of nucleophiles (alcohols, thiols, amines) to generate a diverse set of C4-substituted analogues.

Further Elaboration: In some sequences, additional modifications are made. For example, electrophilic halogenation at the C3 or C6 positions can be performed on the this compound core before or after C4-functionalization.

This systematic, step-wise approach, where each reaction is chosen to selectively modify a specific part of the molecule, highlights the compound's role as a foundational element in complex, multi-step organic synthesis campaigns aimed at drug discovery.

Conclusion and Future Research Directions

Summary of Synthetic Advancements and Mechanistic Discoveries